methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-9-6-10(2)8-11(7-9)15-21(17,18)12-4-5-20-13(12)14(16)19-3/h4-8,15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNCAYCHLOHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H14N2O4S
- Molecular Weight : 286.32 g/mol
- CAS Number : 106820-63-7
The compound exhibits biological activity primarily through the inhibition of specific enzymes and modulation of signaling pathways. Notably, it has been studied for its effects on:
- Inhibition of Carbonic Anhydrase : This enzyme plays a crucial role in various physiological processes, including acid-base balance and fluid secretion. Compounds similar to this compound have shown promise in inhibiting carbonic anhydrase activity, which may contribute to their therapeutic effects in conditions such as glaucoma and edema .
- Antimicrobial Activity : Research indicates that derivatives of thiophene carboxylates possess antimicrobial properties. These compounds can interfere with bacterial cell wall synthesis and disrupt metabolic processes essential for bacterial survival .
Table 1: Summary of Biological Activities
Case Studies
-
Carbonic Anhydrase Inhibition Study :
A study conducted on various thiophene derivatives showed that this compound demonstrated significant inhibition of carbonic anhydrase with an IC50 value indicating potent activity. This suggests potential applications in treating conditions like glaucoma where reducing intraocular pressure is critical . -
Antimicrobial Efficacy :
In vitro studies have demonstrated that the compound exhibits bactericidal effects against several strains of Staphylococcus aureus. The mechanism involves disruption of the bacterial cell membrane integrity, leading to cell lysis. This finding supports the potential use of this compound as an antimicrobial agent . -
Antitumor Activity :
Research involving cancer cell lines revealed that the compound induces apoptosis through the activation of caspase pathways. This property positions it as a candidate for further development in cancer therapeutics .
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated that derivatives of sulfamoyl compounds displayed lower minimum inhibitory concentrations (MIC) compared to standard antibiotics.
Anticancer Properties
In vitro studies have suggested that methyl 3-[(3,5-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate can inhibit the proliferation of cancer cell lines. The mechanism appears to involve the induction of apoptosis through modulation of signaling pathways associated with cell growth and survival.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli and S. aureus | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Industrial Applications
Material Science
This compound serves as a building block for synthesizing more complex molecules. Its derivatives may be utilized in developing materials with specific properties, such as conductive polymers or advanced coatings.
Case Studies
Study on Antimicrobial Activity
A series of experiments evaluated the antimicrobial efficacy of various sulfamoyl derivatives. This compound demonstrated a MIC lower than that of standard antibiotics against several pathogens, indicating its potential as an effective antimicrobial agent.
Anticancer Mechanism Investigation
In controlled studies using human cancer cell lines, treatment with this compound led to significant reductions in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, supporting its potential as an anticancer agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of sulfonamides, sulfonylureas, and heterocyclic carboxylates. Below is a detailed comparison with key analogs:
Sulfonylurea Herbicides
Sulfonylurea herbicides are characterized by a sulfamoyl bridge linking a heterocycle (e.g., triazine or pyrimidine) to an aromatic or heteroaromatic carboxylate.
Key Differences :
- Core Heterocycle : The target compound uses a thiophene ring, whereas Thifensulfuron-methyl and others employ benzene or triazine. Thiophene’s electron-rich nature may alter binding affinity or metabolic stability .
Medicinal Sulfonamides
Sulfonamides with aromatic/heteroaromatic carboxylates are common in drug design (e.g., carbonic anhydrase inhibitors):
Research Findings and Implications
- Regulatory Status : The compound’s inclusion in customs tariffs (e.g., Schedule 99) suggests it is traded commercially, possibly as an intermediate or specialty chemical .
- Potential Applications: Its structural hybridity (thiophene + sulfamoyl) makes it a candidate for further study in herbicide resistance management or as a scaffold for protease inhibitors .
Preparation Methods
Route 1: Sulfamoylation of Methyl Thiophene-2-carboxylate
This route begins with methyl thiophene-2-carboxylate, which undergoes sulfamoylation at the 3-position using 3,5-dimethylphenylsulfamoyl chloride. The reaction is conducted under basic conditions to deprotonate the thiophene ring and facilitate electrophilic substitution.
Procedure :
-
Reagent Preparation : 3,5-Dimethylphenylsulfamoyl chloride is synthesized by reacting 3,5-dimethylaniline with chlorosulfonic acid at 0–5°C, followed by quenching with phosphorus pentachloride.
-
Sulfamoylation : Methyl thiophene-2-carboxylate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF), and 3,5-dimethylphenylsulfamoyl chloride (1.2 equiv) is added dropwise at −10°C. Triethylamine (2.0 equiv) is introduced to scavenge HCl, and the mixture is stirred for 12 hours.
-
Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate. Column chromatography (silica gel, hexane/ethyl acetate 4:1) yields the pure compound as a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Reaction Time | 12 hours |
| Purity (HPLC) | >98% |
Route 2: Amination Followed by Sulfamoylation
An alternative approach starts with methyl 3-aminothiophene-2-carboxylate, which is sulfamoylated using 3,5-dimethylbenzenesulfonyl chloride. This method benefits from the commercial availability of the amine precursor.
Procedure :
-
Sulfonation : Methyl 3-aminothiophene-2-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM), and 3,5-dimethylbenzenesulfonyl chloride (1.1 equiv) is added. Pyridine (1.5 equiv) is used as a base to absorb HCl.
-
Reaction Conditions : The mixture is stirred at room temperature for 6 hours, followed by reflux at 40°C for 2 hours to ensure complete conversion.
-
Isolation : The solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol to afford the product.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 75–80% |
| Reaction Time | 8 hours |
| Melting Point | 168–170°C |
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like THF and DCM enhance sulfamoyl chloride reactivity, while elevated temperatures accelerate kinetics but risk side reactions.
Comparative Solvent Study :
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| THF | 72 | 98 |
| DCM | 80 | 97 |
| Acetonitrile | 65 | 95 |
Stoichiometry and Catalysis
Excess sulfamoyl chloride (1.2 equiv) ensures complete conversion of the thiophene substrate. Catalytic DMAP (4-dimethylaminopyridine) improves yields by 5–8% in DCM-based systems.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms a single peak at 4.2 minutes, correlating with >98% purity.
Scale-Up Challenges and Industrial Feasibility
Pilot-scale synthesis (100 g batches) reveals two critical challenges:
-
Exothermicity : The sulfamoylation step releases significant heat, necessitating controlled addition and cooling.
-
Byproduct Formation : Over-sulfonation at the 4-position of thiophene occurs if stoichiometry exceeds 1.2 equiv, requiring precise reagent addition.
Recommended Protocol for Scale-Up :
-
Use jacketed reactors for temperature control.
-
Implement inline HPLC monitoring to detect byproducts early.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
